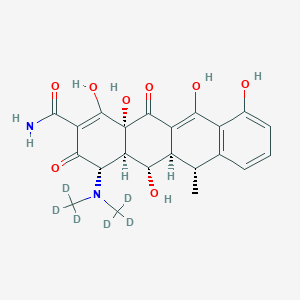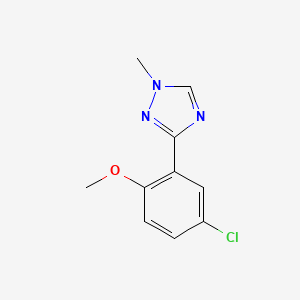
Doxycycline-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Doxycycline-d6 is a deuterated form of doxycycline, a broad-spectrum antibiotic belonging to the tetracycline class. It is used in various scientific research applications due to its enhanced stability and unique properties. The deuterium atoms in this compound replace some of the hydrogen atoms, which can lead to differences in metabolic stability and pharmacokinetics compared to non-deuterated doxycycline.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of doxycycline-d6 involves the incorporation of deuterium atoms into the doxycycline molecule. This can be achieved through several methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as heavy water (D2O) or deuterated solvents.
Chemical Synthesis: Deuterated precursors are used in the chemical synthesis of this compound. This method ensures the incorporation of deuterium at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions or the use of deuterated starting materials in the synthesis process. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Doxycycline-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, including halogens and nucleophiles, are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated or ketone derivatives.
Wissenschaftliche Forschungsanwendungen
Doxycycline-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound in various chemical studies.
Biology: Employed in metabolic studies to understand the metabolic pathways and stability of doxycycline.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of doxycycline.
Industry: Utilized in the development of new antibiotics and in the study of drug resistance mechanisms.
Wirkmechanismus
Doxycycline-d6 exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This inhibits the addition of amino acids to the growing peptide chain, effectively stopping bacterial growth. The deuterium atoms in this compound may alter its binding affinity and stability, leading to differences in its mechanism of action compared to non-deuterated doxycycline.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Doxycycline: The non-deuterated form of doxycycline-d6.
Minocycline: Another tetracycline antibiotic with similar properties.
Tigecycline: A glycylcycline antibiotic with a broader spectrum of activity.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetics. This makes it a valuable tool in scientific research for studying the effects of deuterium substitution on drug metabolism and action.
Eigenschaften
Molekularformel |
C22H24N2O8 |
|---|---|
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
(4S,4aR,5S,5aR,6R,12aR)-4-[bis(trideuteriomethyl)amino]-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15-,17-,22-/m0/s1/i2D3,3D3 |
InChI-Schlüssel |
SGKRLCUYIXIAHR-QPCPLXOUSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N([C@H]1[C@@H]2[C@H]([C@@H]3[C@H](C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)C)O)C([2H])([2H])[2H] |
Kanonische SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(4-[(Hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid](/img/structure/B13707588.png)





![1-[1-(3-Fluoro-5-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13707637.png)

![2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione](/img/structure/B13707644.png)
